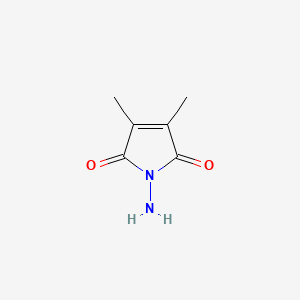

1-amino-3,4-dimethyl-pyrrole-2,5-dione

CAS No.: 63751-07-5

Cat. No.: VC14382204

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63751-07-5 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 1-amino-3,4-dimethylpyrrole-2,5-dione |

| Standard InChI | InChI=1S/C6H8N2O2/c1-3-4(2)6(10)8(7)5(3)9/h7H2,1-2H3 |

| Standard InChI Key | HYAYPDUDDXSFBY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(C1=O)N)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Aromaticity

The pyrrole-2,5-dione scaffold consists of a five-membered ring with two ketone groups at positions 2 and 5. The aromaticity of the core arises from the delocalization of six π-electrons: four from the conjugated double bonds and two from the lone pair on the nitrogen atom . Substitution at positions 1, 3, and 4 introduces steric and electronic modifications. For 1-amino-3,4-dimethyl-pyrrole-2,5-dione:

-

Position 1: An amino group (-NH₂) enhances nucleophilicity and hydrogen-bonding capacity.

-

Positions 3 and 4: Methyl groups (-CH₃) increase hydrophobicity and steric bulk, potentially influencing binding interactions with biological targets .

The molecular formula is inferred as C₆H₈N₂O₂, with a calculated molar mass of 140.14 g/mol. Comparative analysis with 3,4-dimethyl-1H-pyrrole-2,5-dione (C₆H₇NO₂, 125.13 g/mol) and 1-amino-1H-pyrrole-2,5-dione (C₄H₄N₂O₂, 112.09 g/mol) supports this derivation.

Spectroscopic Signatures

While experimental data for 1-amino-3,4-dimethyl-pyrrole-2,5-dione are unavailable, analogs provide insights:

-

¹H NMR: In 3,4-dimethyl-pyrrole-2,5-dione, methyl protons resonate at δ 2.1–2.3 ppm, while ring protons appear downfield (δ 6.2–6.7 ppm) . The amino group in 1-amino derivatives typically shows broad signals near δ 5.5–6.0 ppm .

-

IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O) appear at 1,700–1,750 cm⁻¹, while N-H stretches (amino group) occur at 3,300–3,500 cm⁻¹ .

Synthetic Routes and Optimization

Precursor Selection

The synthesis of 1-amino-3,4-dimethyl-pyrrole-2,5-dione likely begins with 3,4-dimethyl-1H-pyrrole-2,5-dione . Amination at position 1 can be achieved via nucleophilic substitution or metal-catalyzed coupling. A plausible pathway involves:

-

Chlorination: Introducing a leaving group (e.g., chloride) at position 1 using phosphorus oxychloride (POCl₃) .

-

Amination: Reacting the chlorinated intermediate with aqueous ammonia or a primary amine under controlled conditions .

Example Protocol:

-

Dissolve 3,4-dimethyl-1H-pyrrole-2,5-dione (10 mmol) in anhydrous dimethylformamide (DMF).

-

Add phosphorus pentachloride (12 mmol) and stir at 80°C for 4 hours.

-

Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.

-

React the chlorinated product with ammonium hydroxide (20 mmol) in ethanol at 50°C for 6 hours.

-

Purify via silica gel chromatography (hexanes:ethyl acetate, 7:3) .

Physicochemical Properties

Thermodynamic Parameters

Based on structural analogs:

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing CO and NOₓ .

-

Photoreactivity: The maleimide core undergoes [2+2] cycloaddition under UV light, useful for polymer crosslinking .

Biological Activity and Applications

Antioxidant Properties

Pyrrole diones with electron-donating substituents (e.g., -NH₂) scavenge reactive oxygen species (ROS). Kuznietsova et al. (2016) reported a 40% reduction in lipid peroxidation for chloro-amino derivatives , implying potential utility in oxidative stress management.

Future Directions

Research Priorities

-

Synthetic Optimization: Develop one-pot methodologies to improve yield (>70%).

-

Biological Screening: Evaluate IC₅₀ values against kinase targets (EGFR, VEGFR2).

-

Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume